Diethyl (2-aminopropyl)phosphonate
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Overview
Description
Diethyl (2-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminopropyl chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-aminopropyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-bromo-1-aminopropane under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-aminopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (2-aminopropyl)phosphonate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (2-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- Diethyl (3-aminopropyl)phosphonate
- Diethyl (2-hydroxypropyl)phosphonate
- Diethyl (2-methylpropyl)phosphonate
Comparison: Diethyl (2-aminopropyl)phosphonate is unique due to its specific amino group positioning, which imparts distinct reactivity and biological activity compared to its analogs. For instance, diethyl (3-aminopropyl)phosphonate has a different spatial arrangement, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
53327-57-4 |
---|---|
Molecular Formula |
C7H18NO3P |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
1-diethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C7H18NO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 |
InChI Key |
XXIDXCVVLZINOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)N)OCC |
Origin of Product |
United States |
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